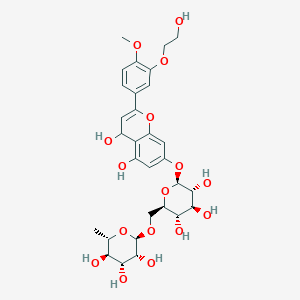

Hidrosmina

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H38O16 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[[4,5-dihydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C30H38O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,16,21,23-39H,5-6,11H2,1-2H3/t12-,16?,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |

InChI Key |

GOCNBIKHFLLSFQ-QILMDPKMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O |

Synonyms |

F 117 F-117 hidrosmin Venosmil |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Hidrosmina from Diosmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmina, a semi-synthetic flavonoid derivative of diosmin, is a clinically significant vasoprotective agent. Its enhanced water solubility compared to diosmin improves its bioavailability and therapeutic efficacy in the treatment of chronic venous insufficiency.[1][2] The synthesis of this compound from diosmin is a critical process for the pharmaceutical industry, requiring precise control over reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical reactions, experimental protocols, and analytical methodologies for process monitoring and quality control.

Chemical Synthesis of this compound

The core of this compound synthesis lies in the hydroxyethylation of diosmin. This chemical modification introduces one or more hydroxyethyl groups (-CH₂CH₂OH) onto the diosmin molecule, primarily at the 5 and 3' positions, resulting in a mixture of mono- and di-substituted derivatives.[3] The reaction is typically conducted under alkaline conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of diosmin, activated by a basic catalyst, act as nucleophiles attacking the electrophilic carbon of a hydroxyethylating agent.

Diagram 1: General Reaction Scheme for the Synthesis of this compound from Diosmin

Caption: General overview of the synthesis of this compound from Diosmin.

Experimental Protocols

The synthesis of this compound can be carried out under either normal or elevated pressure, with the choice of reaction medium significantly impacting the yield.

Synthesis under Normal Pressure (Aqueous Medium)

This method utilizes water as the reaction solvent.

Protocol:

-

Reaction Setup: In a suitable reactor, add diosmin to water (typically in a 1:2 to 1:4 w/v ratio).[4]

-

Catalyst Addition: Introduce an alkaline catalyst, such as sodium hydroxide or potassium hydroxide (0.3-0.8% of diosmin weight).[4]

-

Reaction Conditions: Heat the mixture to 60-80°C and maintain for 3-4 hours.[4][5]

-

Hydroxyethylation: Continuously add the hydroxyethylating agent (e.g., ethylene oxide at 10-25% of diosmin weight, or 2-chloroethanol at 20-35% of diosmin weight) throughout the reaction.[4][5]

-

Monitoring: Track the reaction progress using High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.[5]

-

Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude this compound is then ready for purification.

Synthesis under Elevated Pressure (Methanolic Medium)

This approach employs methanol as the reaction medium and is conducted in a pressurized reactor.

Protocol:

-

Reaction Setup: In a pressurized reactor, add methanol, followed by diosmin, a catalyst (e.g., pyridine or triethylamine at 1.5-3.0% of diosmin weight), and the hydroxyethylating agent (e.g., ethylene oxide at 10-30% of diosmin weight, or 2-chloroethanol at 20-40% of diosmin weight).[4][5]

-

Reaction Conditions: Seal the reactor and carry out the reaction under a pressure of 0.45-0.50 MPa for 1-3 hours.[4][5]

-

Monitoring: Monitor the reaction by HPLC.[5]

-

Work-up: After completion, release the pressure and process the crude product for purification.

Purification of this compound

A multi-step purification process is essential to remove unreacted starting materials, by-products, and other impurities.[1]

Protocol:

-

Decolorization: Add activated carbon (3-10% of the reaction solution volume) to the crude reaction mixture. Heat to approximately 80°C under slight pressure (0.12-0.14 MPa) for 30 minutes.[6]

-

Filtration: Filter the hot solution to remove the activated carbon.[6]

-

Crystallization (Crude Product): Adjust the filtrate to a pH of 3-4 with concentrated hydrochloric acid and allow it to crystallize.[6]

-

Centrifugation: Isolate the crude this compound crystals by centrifugation.[6]

-

Recrystallization: Dissolve the crude product in methanol or ethanol (1-3 times the amount w/w) with heating. Allow the solution to cool and recrystallize to obtain the purified product.[6]

-

Final Isolation and Drying: Isolate the purified crystals by centrifugation and dry them under vacuum (e.g., -(0.06-0.08) MPa at 40-60°C for 2.5 hours).[4]

-

Crushing: The dried product is then crushed to obtain a uniform powder.[4]

Diagram 2: Experimental Workflow for this compound Synthesis and Purification

Caption: Step-by-step workflow from synthesis to final product.

Quantitative Data

The choice of reaction medium has a notable impact on the final yield and purity of this compound.

| Reaction Medium | Yield (%) | Purity (HPLC, %) | Reference |

| Water | 75-85 | >85 | [4][5] |

| Methanol | 85-95 | >85 | [4][5] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for monitoring the reaction progress and determining the purity of the final product.

-

Column: A C18 reverse-phase column is typically employed for the separation of flavonoids.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[1]

-

Detection: UV detection at a wavelength where this compound and its impurities show significant absorbance (e.g., around 280 nm or 340 nm).[1]

-

Quantification: The concentration of this compound and its impurities is determined by comparing their peak areas to that of a reference standard.[1]

Physicochemical Characterization

-

Infrared (IR) Spectroscopy: Used for the identification of functional groups and to confirm the chemical structure of this compound.

-

Melting Point: The melting point of the purified product is a key indicator of its purity.

-

Loss on Drying: This test determines the amount of volatile matter (e.g., water or residual solvents) in the final product.

Biological Activity and Signaling Pathways

While the focus of this guide is on the synthesis of this compound, it is pertinent for drug development professionals to be aware of its mechanism of action. This compound exerts its therapeutic effects through various pathways, primarily related to its anti-inflammatory and antioxidant properties, and its ability to improve venous tone.

Diagram 3: Simplified Overview of this compound's Biological Effects

Caption: High-level overview of this compound's pharmacological effects.

Conclusion

The synthesis of this compound from diosmin is a well-established process involving hydroxyethylation under alkaline conditions. The choice of reaction medium, catalyst, and purification procedure are critical factors that influence the yield and purity of the final active pharmaceutical ingredient. This guide provides a detailed overview of the synthesis and purification protocols, along with the necessary analytical methods for quality control, to support researchers and professionals in the development and manufacturing of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 80604-68-8,5-O-(beta-hydroxyethyl)diosmin | lookchem [lookchem.com]

- 3. medkoo.com [medkoo.com]

- 4. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]

- 5. Hidrosmin Impurity|CAS 120250-44-4 [benchchem.com]

- 6. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]

Hidrosmin's Mechanism of Action on the Vascular Endothelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic bioflavonoid derived from diosmin, is a venoactive drug with significant vasoprotective properties. Its clinical efficacy in the treatment of chronic venous insufficiency (CVI) is well-documented, with observed reductions in edema, pain, and other symptoms associated with venous hypertension. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Hidrosmin's therapeutic effects, with a specific focus on its actions within the vascular endothelium. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

Hidrosmin exerts its beneficial effects on the vascular endothelium through a multi-faceted approach, primarily centered on improving endothelial function, reducing inflammation, and mitigating oxidative stress. These actions collectively contribute to the restoration of vascular integrity and normal physiological function.

Enhancement of Endothelial Function

Hidrosmin directly impacts the endothelium to promote vasodilation and reduce permeability. A key mechanism is the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[1][2] NO is a critical signaling molecule that induces smooth muscle relaxation, resulting in vasodilation and improved blood flow. Furthermore, by enhancing the integrity of endothelial cell junctions, Hidrosmin effectively reduces capillary permeability, thereby limiting the extravasation of fluid and proteins into the interstitial space and reducing edema.[3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of venous insufficiency, characterized by the activation of endothelial cells and the subsequent adhesion and transmigration of leukocytes. Hidrosmin has been shown to downregulate the expression of key adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface. This reduction in adhesion molecule expression is mediated, at least in part, through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By suppressing NF-κB activation, Hidrosmin reduces the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines, thus dampening the inflammatory cascade at the vascular wall.

Antioxidant Properties

Oxidative stress plays a pivotal role in the pathogenesis of endothelial dysfunction. An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage and impaired vascular function. Hidrosmin exhibits significant antioxidant activity by stimulating the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[1] Concurrently, it reduces the expression of pro-oxidant enzymes like NADPH oxidase. This dual action helps to restore redox balance within the endothelial cells, protecting them from oxidative damage and preserving their normal function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of Hidrosmin.

Table 1: Clinical Efficacy of Hidrosmin in Chronic Venous Insufficiency

| Parameter | Quantitative Change | Study Population | Reference |

| Swelling/Edema | 10% reduction | Patients with chronic venous insufficiency | [3][4][5] |

Table 2: Preclinical Efficacy of Hidrosmin in a Mouse Model of Diabetic Atherosclerosis

| Parameter | Quantitative Change | Animal Model | Reference |

| Atherosclerotic Lesion Area | 38 ± 8% reduction vs. untreated | Streptozotocin-induced diabetic apolipoprotein E-deficient mice | [6] |

| Plaque Stability (Collagen-to-Lipid Ratio) | 201 ± 33% increase vs. untreated | Streptozotocin-induced diabetic apolipoprotein E-deficient mice | [6] |

Table 3: In Vitro Effects of Hidrosmin on Endothelial and Vascular Smooth Muscle Cells

| Parameter | Effect | Cell Type | Hidrosmin Concentration | Reference |

| eNOS Phosphorylation (Ser1177) | Time-dependent increase | Human Microvascular Endothelial Cells (HMEC-1) | Not specified | [6] |

| Nitric Oxide Production | Dose- and time-dependent increase | Human Microvascular Endothelial Cells (HMEC-1) | 0.1-1 mmol/L | [6] |

| Inflammatory Gene Expression (Chemokines, Cytokines) | Dose-dependent reduction | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |

| Pro-oxidant Gene Expression (NOX1, NOX4) | Dose-dependent reduction | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |

| Antioxidant Gene Expression (SOD1, Catalase) | Dose-dependent increase | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Hidrosmin.

Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide (NO) Production

-

Objective: To determine the effect of Hidrosmin on eNOS activity and subsequent NO production in endothelial cells.

-

Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

-

Methodology:

-

HMEC-1 cells are cultured to confluence.

-

Cells are treated with varying concentrations of Hidrosmin (e.g., 0.1-1 mmol/L) for different time points.

-

For eNOS phosphorylation analysis, cell lysates are collected and subjected to Western blotting using antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS. Densitometry is used for quantification.

-

For NO production measurement, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using a colorimetric assay, such as the Griess reagent system.

-

-

Reference: [6]

Gene Expression Analysis of Inflammatory and Redox Balance Markers

-

Objective: To quantify the effect of Hidrosmin on the expression of genes involved in inflammation and oxidative stress.

-

Cell Line: Vascular Smooth Muscle Cells (VSMC) or Endothelial Cells.

-

Methodology:

-

Cells are cultured and treated with Hidrosmin at various concentrations.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is carried out using specific primers for target genes (e.g., chemokines, cytokines, NOX1, NOX4, SOD1, Catalase) and a housekeeping gene for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

-

Reference: [6]

Endothelial Permeability Assay (General Protocol)

-

Objective: To assess the effect of Hidrosmin on the permeability of an endothelial cell monolayer.

-

Methodology (Transwell Assay):

-

Endothelial cells (e.g., HUVECs or HMEC-1) are seeded onto the porous membrane of a Transwell insert and cultured to form a confluent monolayer.

-

The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).

-

Hidrosmin is added to the upper chamber at desired concentrations.

-

A tracer molecule (e.g., FITC-dextran) is then added to the upper chamber.

-

After a defined incubation period, the amount of the tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader.

-

A decrease in the amount of tracer in the lower chamber indicates a reduction in permeability.

-

-

Note: Specific quantitative data for the effect of Hidrosmin on endothelial permeability using this method were not found in the reviewed literature.

Leukocyte Adhesion Assay (General Protocol)

-

Objective: To evaluate the effect of Hidrosmin on the adhesion of leukocytes to endothelial cells under flow conditions.

-

Methodology (Flow Chamber Assay):

-

A confluent monolayer of endothelial cells is grown in a microfluidic flow chamber.

-

The endothelial monolayer is pre-treated with Hidrosmin.

-

The monolayer is then stimulated with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.

-

A suspension of isolated leukocytes (e.g., neutrophils or monocytes) is perfused through the flow chamber at a defined physiological shear stress.

-

The number of adherent leukocytes to the endothelial monolayer is quantified by microscopy and image analysis.

-

A reduction in the number of adherent leukocytes indicates an anti-inflammatory effect of Hidrosmin.

-

-

Note: Specific quantitative data for the effect of Hidrosmin on leukocyte adhesion using this method were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Hidrosmin and a typical experimental workflow for its investigation.

Caption: Hidrosmin stimulates the phosphorylation and activation of eNOS, leading to increased NO production.

Caption: Hidrosmin inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Caption: A typical experimental workflow for investigating the effects of Hidrosmin on vascular endothelium.

Conclusion

Hidrosmin demonstrates a robust and multi-targeted mechanism of action on the vascular endothelium. By enhancing endothelial function through the stimulation of NO production, mitigating inflammation via inhibition of the NF-κB pathway, and combating oxidative stress, Hidrosmin effectively addresses the key pathological processes underlying chronic venous insufficiency. The quantitative data from both preclinical and clinical studies provide strong evidence for its therapeutic efficacy. Further research focusing on the precise quantification of its effects on endothelial permeability and leukocyte adhesion will serve to further elucidate its comprehensive vasoprotective profile and may open new avenues for its therapeutic application in other vascular-related pathologies.

References

- 1. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]

- 4. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs | Scilit [scilit.com]

- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Hidrosmin: An In-depth Technical Guide on its Antioxidant Activity and Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic flavonoid derived from diosmin, is a phlebotropic agent with demonstrated therapeutic effects on venous insufficiency. Emerging research has increasingly pointed towards its significant antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of the antioxidant activity and free radical scavenging mechanisms of hidrosmin. While direct quantitative data on hidrosmin's free radical scavenging capacity is limited in publicly available literature, this guide synthesizes findings from in vivo and in vitro studies on hidrosmin and its closely related compounds, diosmin and its aglycone diosmetin. We delve into the molecular mechanisms, including the modulation of endogenous antioxidant enzymes and the influence on key signaling pathways such as Nrf2-ARE and NF-κB. Detailed experimental protocols for common antioxidant assays are provided to facilitate further research, alongside quantitative data for diosmin and diosmetin to serve as a proxy for understanding hidrosmin's potential antioxidant efficacy.

Introduction to Hidrosmin and Oxidative Stress

Hidrosmin, chemically known as 5-O-(β-hydroxyethyl)-diosmin, is a synthetic derivative of the naturally occurring flavonoid diosmin.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[2] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes.[1][3] ROS can inflict damage on vital cellular components such as lipids, proteins, and DNA. Antioxidants mitigate this damage by either directly scavenging free radicals or by upregulating the endogenous antioxidant defense systems.

Hidrosmin's therapeutic effects in chronic venous insufficiency are partly attributed to its ability to reduce inflammation and oxidative stress in the vascular endothelium.[4][5] This guide explores the deeper molecular mechanisms behind these antioxidant effects.

Mechanisms of Antioxidant Action

The antioxidant activity of hidrosmin is multifaceted, involving both direct and indirect mechanisms. These are largely inferred from studies on hidrosmin itself and its parent compound diosmin and its aglycone, diosmetin.

Modulation of Antioxidant and Pro-oxidant Enzymes

In vivo and in vitro studies have demonstrated that hidrosmin can modulate the expression and activity of key enzymes involved in redox homeostasis.

-

Upregulation of Antioxidant Enzymes: Hidrosmin has been shown to promote the expression of crucial antioxidant enzymes such as Superoxide Dismutase-1 (SOD1) and Catalase (CAT).[6] These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively.

-

Downregulation of Pro-oxidant Enzymes: Conversely, hidrosmin can reduce the expression of pro-oxidant enzymes, specifically NADPH oxidase isoforms NOX1 and NOX4.[6] NADPH oxidases are major sources of ROS in various cell types.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.[7][8] While direct evidence for hidrosmin is still emerging, studies on its aglycone, diosmetin, strongly suggest that activation of the Nrf2 pathway is a key mechanism of its antioxidant effect.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein synthesis. These proteins include antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[4] Chronic inflammation is closely linked to oxidative stress, creating a vicious cycle. Diosmetin has been shown to inhibit the activation of the NF-κB pathway.[10] By preventing the translocation of NF-κB into the nucleus, diosmetin can suppress the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS), which is a source of nitric oxide that can contribute to oxidative stress.[10]

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 / Activity Value | Reference Compound | Reference IC50 / Activity Value | Source |

| Diosmetin | DPPH Radical Scavenging | IC50: 0.035 µM/mL | Hesperetin derivative | IC50: 0.020 µM/mL | [11] |

| Diosmin | DPPH Radical Scavenging | Higher than Diosmetin | Trolox | - | [12] |

| Diosmetin | Cellular Antioxidant Activity (CAA) | EC50 = 7.98 µmol, CAA value = 58 µmol QE/100 µmol | Quercetin | - | [13] |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.

Detailed Experimental Protocols

The following are representative, detailed methodologies for key in vitro antioxidant assays, based on protocols commonly used for the analysis of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[14]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Prepare a series of dilutions of the test compound (Hidrosmin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the sample or standard to respective wells.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 20 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 515 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[15]

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound (Hidrosmin) and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the sample or standard to respective wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation:

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a Trolox standard curve.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer (pH 7.4).

-

Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.

-

Prepare a series of dilutions of the test compound (Hidrosmin) and a Trolox standard in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells.

-

Incubate the plate at 37°C for at least 10 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 1-2 hours.

-

-

Calculation:

-

The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent DCF. The antioxidant capacity is determined by the reduction in fluorescence in the presence of the test compound.[13]

Protocol:

-

Cell Culture and Seeding:

-

Culture human hepatoma (HepG2) cells in appropriate growth medium.

-

Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with 100 µL of treatment medium containing the test compound (Hidrosmin) at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of a radical initiator, such as AAPH (e.g., 600 µM), to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each concentration of the test compound.

-

The CAA value is calculated based on the dose-response curve of the compound's ability to inhibit fluorescence compared to a standard antioxidant like quercetin.

-

Conclusion and Future Directions

Hidrosmin exhibits significant antioxidant properties that likely contribute to its therapeutic efficacy. The available evidence, primarily from in vivo and cellular studies on hidrosmin and its related flavonoid, diosmetin, points towards a multifactorial mechanism of action. This includes the direct modulation of redox-sensitive enzymes and the regulation of key signaling pathways like Nrf2-ARE and NF-κB.

While direct quantitative data on the free radical scavenging activity of hidrosmin is currently lacking, the data for diosmin and diosmetin suggest a potent antioxidant potential. To fully elucidate the antioxidant profile of hidrosmin, further research is warranted to:

-

Determine the IC50 and TEAC values of hidrosmin in standardized antioxidant assays (DPPH, ABTS, ORAC).

-

Directly investigate the activation of the Nrf2 pathway by hidrosmin and identify the specific downstream target genes.

-

Conduct further cellular and in vivo studies to correlate its antioxidant activity with its therapeutic effects in a broader range of oxidative stress-related diseases.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the antioxidant potential of hidrosmin for novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hidrosmin.com [hidrosmin.com]

- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]

- 6. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

Unveiling the Vasoprotective Properties of Hidrosmina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmina, a synthetic bioflavonoid belonging to the γ-benzopyrone family, has demonstrated significant vasoprotective and venotonic properties. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the therapeutic potential of this compound in vascular disorders. We delve into the molecular mechanisms of action, detailing its impact on endothelial function, inflammation, and oxidative stress. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies for pivotal studies, and presents visual representations of the core signaling pathways and experimental workflows implicated in its vasoprotective effects.

Introduction

Vascular integrity is paramount for cardiovascular health. Endothelial dysfunction, characterized by impaired vasodilation, increased inflammation, and a pro-thrombotic state, is a key initiating event in the pathogenesis of numerous vascular diseases, including atherosclerosis and chronic venous insufficiency (CVI). This compound has emerged as a promising therapeutic agent with the potential to mitigate these pathological processes. This guide serves as a comprehensive resource for understanding the scientific basis of this compound's vasoprotective actions.

Preclinical Evidence of Vasoprotection

In vivo and in vitro studies have elucidated the multifaceted vasoprotective effects of this compound. A pivotal study in diabetic mouse models has provided substantial evidence of its efficacy in improving endothelial dysfunction and mitigating atherosclerosis.[1][2]

Improvement of Endothelial Function

This compound has been shown to markedly improve vascular function in the aorta and mesenteric arteries of diabetic mice.[1][2] This effect is largely attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) production, a key regulator of vascular tone.[2]

Anti-Atherosclerotic Effects

In a streptozotocin-induced diabetic apolipoprotein E-deficient mouse model, treatment with this compound led to a significant reduction in atherosclerotic plaque size and lipid content.[2] Furthermore, it increased markers of plaque stability, suggesting a potential role in preventing plaque rupture, a critical event in acute cardiovascular events.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are key drivers of vascular damage. This compound has been demonstrated to downregulate the expression of hyperglycemia-induced inflammatory and oxidant genes in vascular smooth muscle cells.[2] This is complemented by a reduction in markers of inflammation, senescence, and oxidative stress in the aorta of treated animals.[2]

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from preclinical studies investigating the vasoprotective effects of this compound.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Vascular Function | db/db mice (Type 2 Diabetes) | 600 mg/kg/day this compound for 16 weeks | Markedly improved vascular function in aorta and mesenteric arteries. | [1][2] |

| Atherosclerosis | STZ-induced diabetic ApoE-deficient mice (Type 1 Diabetes) | This compound for 7 weeks | Reduced atherosclerotic plaque size and lipid content; increased markers of plaque stability. | [2] |

| Inflammation & Oxidative Stress | STZ-induced diabetic ApoE-deficient mice | This compound for 7 weeks | Decreased markers of inflammation, senescence, and oxidative stress in the aorta. | [2] |

| eNOS Activity & NO Production | In vitro (Human Microvascular Endothelial Cells) | This compound treatment | Stimulated eNOS activity and NO production. | [2] |

| Gene Expression | In vitro (Vascular Smooth Muscle Cells) | This compound treatment | Downregulated hyperglycemia-induced inflammatory and oxidant genes. | [2] |

Clinical Efficacy in Chronic Venous Insufficiency (CVI)

This compound has been evaluated in clinical trials for the treatment of CVI, a condition characterized by symptoms such as leg pain, heaviness, and swelling.

Symptomatic Improvement

A double-blind, placebo-controlled trial involving 57 patients with CVI demonstrated that this compound (200 mg, three times daily for 45 days) produced a significant clinical improvement in all evaluated parameters.[3][4][5] Patients treated with this compound experienced a marked reduction in subjective symptoms like pain and heavy legs.[3][4][5] Another study with 16 patients receiving the same dosage showed that this compound was superior to placebo in improving pain, heavy legs, local tension, pruritus, cramps, paresthesia, and edema.[6]

Reduction in Edema

The aforementioned placebo-controlled trial also reported a notable objective improvement, with a 10% reduction in swelling as assessed by a photographic method.[3][4][5]

Comparative Efficacy

A double-blind clinical trial comparing this compound with Diosmin in 20 patients with CVI found that this compound showed superior therapeutic efficacy in most of the studied parameters, even at a lower posology.[7][8] The improvement in subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias was notably greater with this compound.[8]

Quantitative Clinical Data

The following table summarizes the key findings from a clinical trial of this compound in patients with Chronic Venous Insufficiency.

| Parameter | Study Design | Patient Population | Treatment | Placebo | Key Findings | Reference |

| Subjective Symptoms (Pain, Heavy Legs, etc.) | Double-blind, placebo-controlled | 57 patients with CVI | 30 patients (200 mg this compound, 3x/day for 45 days) | 27 patients | Significant clinical improvement in all evaluated parameters; marked reduction in subjective symptoms. | [3][4][5] |

| Swelling (Edema) | Double-blind, placebo-controlled | 57 patients with CVI | 30 patients (200 mg this compound, 3x/day for 45 days) | 27 patients | 10% reduction in swelling. | [3][4][5] |

| Multiple Symptoms | Double-blind, controlled | 28 patients with CVI | 16 patients (200 mg this compound, 3x/day) | 12 patients | This compound was better than placebo for pain, heavy legs, local tension, pruritus, cramps, paresthesia, and edema. | [6] |

| Comparative Efficacy | Double-blind, comparative | 20 patients with CVI | 10 patients (this compound) | 10 patients (Diosmin) | This compound demonstrated superior therapeutic efficacy in most parameters, particularly subjective symptoms. | [7][8] |

Mechanism of Action: Key Signaling Pathways

The vasoprotective effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.

Endothelial Nitric Oxide Synthase (eNOS) Pathway

This compound promotes vasodilation by activating the eNOS pathway. This leads to the conversion of L-arginine to nitric oxide (NO), a potent vasodilator. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Antioxidant Response Element (Nrf2) Pathway

This compound's antioxidant effects are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nuclear Factor-kappa B (NF-κB) Inflammatory Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, thereby reducing the inflammatory response.

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the vasoprotective properties of this compound.

Wire Myography for Vascular Function Assessment

-

Objective: To assess the contractile and relaxant responses of isolated blood vessels.

-

Protocol Overview:

-

Vessel Isolation: Aortas or mesenteric arteries are carefully dissected from euthanized animals (e.g., mice) and placed in cold physiological salt solution (PSS).[9][10][11]

-

Mounting: 2 mm ring segments of the vessel are mounted on two stainless steel wires in a wire myograph chamber filled with PSS and aerated with 95% O2 / 5% CO2 at 37°C.[11]

-

Normalization: The vessel is stretched to its optimal resting tension for maximal contractile response.

-

Viability and Endothelial Integrity Check: The vessel's contractile capacity is tested with a high-potassium solution. Endothelial integrity is assessed by evaluating the relaxation response to acetylcholine (ACh) after pre-constriction with an agonist like phenylephrine.[11]

-

Concentration-Response Curves: Cumulative concentration-response curves are generated for vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine) in the presence or absence of this compound.[12]

-

Pressure Myography for Microvascular Reactivity

-

Objective: To study the function of small resistance arteries under near-physiological pressure conditions.

-

Protocol Overview:

-

Artery Isolation: Third-order mesenteric arteries are dissected and placed in ice-cold PSS.[13]

-

Cannulation: The artery segment is mounted on two glass cannulas in a pressure myograph chamber.[13]

-

Pressurization: The vessel is pressurized to a physiological level (e.g., 60 mmHg).[13]

-

Vasoactive Responses: The internal and external diameters of the vessel are continuously recorded. Vasoconstriction and vasodilation are assessed in response to pharmacological agents.[13]

-

Immunohistochemistry for Vascular Markers

-

Objective: To detect the presence and localization of specific proteins in vascular tissue sections.

-

Protocol Overview (for CD31 - an endothelial cell marker):

-

Tissue Preparation: Formalin-fixed, paraffin-embedded aortic tissue sections are deparaffinized and rehydrated.[14]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[15][16]

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.[15]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD31).[14]

-

Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate that produces a colored precipitate at the site of the antigen.[16]

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted for microscopic examination.[14]

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

-

Objective: To identify senescent cells in vascular tissue.

-

Protocol Overview:

-

Tissue Preparation: Fresh-frozen aortic tissue sections are used.[17]

-

Fixation: Sections are fixed briefly in a suitable fixative.

-

Staining: Sections are incubated overnight at 37°C in a staining solution containing X-gal at pH 6.0.[18][19]

-

Visualization: Senescent cells develop a blue color due to the enzymatic activity of β-galactosidase at this specific pH.[20]

-

Counterstaining: Sections can be counterstained to visualize other cellular structures.

-

Conclusion

This compound exhibits a robust vasoprotective profile, substantiated by a growing body of preclinical and clinical evidence. Its multifaceted mechanism of action, encompassing the enhancement of endothelial function, and potent anti-inflammatory and antioxidant effects, positions it as a compelling therapeutic candidate for a range of vascular disorders. The detailed methodologies and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this compound as a valuable agent in the management of cardiovascular diseases. Further investigation into its precise molecular targets and the long-term clinical benefits is warranted to fully realize its therapeutic potential.

References

- 1. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice [ouci.dntb.gov.ua]

- 2. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]

- 4. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs | Scilit [scilit.com]

- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]

- 11. reprocell.com [reprocell.com]

- 12. researchgate.net [researchgate.net]

- 13. jove.com [jove.com]

- 14. urmc.rochester.edu [urmc.rochester.edu]

- 15. CD31 (PECAM-1) | Abcam [abcam.com]

- 16. genomeme.ca [genomeme.ca]

- 17. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. telomer.com.tr [telomer.com.tr]

- 20. researchgate.net [researchgate.net]

Molecular Targets of Hidrosmin in Endothelial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hidrosmin, a synthetic flavonoid derived from diosmin, is a well-established venotonic and vasculoprotective agent used in the treatment of chronic venous insufficiency. Its therapeutic efficacy stems from its ability to modulate endothelial cell function, thereby improving microcirculation, reducing vascular permeability, and attenuating inflammation.[1] This technical guide provides an in-depth review of the molecular targets of Hidrosmin within endothelial cells. We will detail its impact on key signaling pathways, present available quantitative data on gene expression, provide standardized protocols for relevant experimental assays, and visualize the underlying molecular mechanisms. The primary molecular actions of Hidrosmin converge on the inhibition of inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and the enhancement of endothelial nitric oxide synthase (eNOS) activity.

Core Molecular Mechanisms of Hidrosmin in Endothelia

The vasculoprotective effects of Hidrosmin are multifactorial, targeting key pathological processes in endothelial dysfunction.

Attenuation of Inflammatory Signaling Pathways

A primary mechanism of Hidrosmin is the suppression of pro-inflammatory signaling pathways that are chronically overactivated in vascular disease states.[2]

-

Inhibition of NF-κB Signaling: In conditions of inflammatory stress (e.g., induced by cytokines like TNF-α or high glucose), the NF-κB pathway is activated. This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and crucial endothelial adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] Hidrosmin has been shown to prevent the activation of the NF-κB pathway, significantly reducing the nuclear translocation of the active p65 subunit.[2] This inhibitory action is central to its anti-inflammatory effects, as it curtails the expression of downstream inflammatory mediators.

-

Modulation of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical inflammatory signaling route. Hidrosmin has demonstrated the ability to reduce the phosphorylation of STAT3, thereby inhibiting this pathway and further contributing to the reduction of inflammatory gene expression in renal cells, a mechanism likely shared by endothelial cells.[2]

The diagram below illustrates the proposed inhibitory action of Hidrosmin on the NF-κB signaling pathway in an endothelial cell.

Enhancement of Endothelial Function

Hidrosmin actively improves endothelial health beyond its anti-inflammatory effects.

-

Stimulation of eNOS and Nitric Oxide Production: Studies demonstrate that Hidrosmin can stimulate endothelial Nitric Oxide Synthase (eNOS) activity, leading to increased production of nitric oxide (NO).[4][5] NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby playing a key role in maintaining vascular homeostasis.[6]

-

Reduction of Vascular Permeability: A hallmark of chronic venous insufficiency is increased vascular leakage. Hidrosmin directly counteracts this by reducing microvascular permeability.[1] This effect is likely a consequence of both its anti-inflammatory action (reducing the expression of permeability-inducing mediators) and its direct stabilizing effect on the endothelial barrier.

Quantitative Data: Effect on Gene Expression

While direct quantitative data on Hidrosmin's effect on human endothelial cells is limited in publicly accessible literature, studies on related cell types provide valuable insight. The following data from a study on human tubuloepithelial cells (HK-2) demonstrates Hidrosmin's ability to downregulate the expression of key inflammatory genes induced by cytokines, a mechanism highly relevant to endothelial cell biology.[2][7]

| Gene Target | Stimulus | Hidrosmin Conc. (mM) | % Reduction in Gene Expression (Mean ± SEM) |

| Ccl2 (MCP-1) | Cytokines | 0.1 | ~25% |

| 0.3 | ~55% | ||

| 1.0 | ~70% | ||

| Ccl5 (RANTES) | Cytokines | 0.1 | ~20% |

| 0.3 | ~40% | ||

| 1.0 | ~50% | ||

| Il1β | Cytokines | 0.1 | ~35% |

| 0.3 | ~50% | ||

| 1.0 | ~60% | ||

| Tnfα | Cytokines | 0.1 | ~25% |

| 0.3 | ~45% | ||

| 1.0 | ~55% | ||

| Data synthesized from Jiménez-Castilla et al. (2021) on HK-2 cells, which serve as a proxy for endothelial inflammatory response.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the molecular effects of Hidrosmin on endothelial cells.

Endothelial Permeability Assay (Transwell Model)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, quantifying barrier function.[8][9][10]

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1-2 x 10⁵ cells/insert onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) placed in a 24-well plate.

-

Monolayer Formation: Culture cells for 2-4 days in endothelial growth medium until a confluent monolayer is formed. Confluence can be confirmed by microscopy or by measuring Transendothelial Electrical Resistance (TEER).

-

Treatment: Pre-treat the confluent monolayers with various concentrations of Hidrosmin or vehicle control for a specified duration (e.g., 1-24 hours).

-

Inflammatory Challenge (Optional): Add an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) to the apical chamber to induce hyperpermeability.

-

Tracer Application: Replace the medium in the apical chamber with medium containing a fluorescent tracer (e.g., FITC-Dextran, 1 mg/mL).

-

Sample Collection: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral (lower) chamber.

-

Quantification: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation/Emission ~485/520 nm for FITC).

-

Data Analysis: Calculate permeability by comparing the fluorescence in treated wells to that of positive (stimulus only) and negative (vehicle only) controls.

The workflow for this assay is visualized below.

Western Blotting for VCAM-1 Expression

This protocol details the detection and quantification of VCAM-1 protein expression in endothelial cells following treatment.[11][12]

Methodology:

-

Cell Culture and Treatment: Culture HUVECs to ~90% confluence. Treat with TNF-α (10-20 ng/mL) for 6-24 hours to induce VCAM-1 expression, with or without Hidrosmin pre-treatment.

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against VCAM-1 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize VCAM-1 expression to a loading control like β-actin or GAPDH.

RT-qPCR for Gene Expression Analysis

This method is used to quantify changes in the mRNA levels of target genes (e.g., VCAM1, ICAM1, CCL2) in response to Hidrosmin.[13][14]

Methodology:

-

Cell Culture and Treatment: Culture and treat HUVECs as described for the Western Blot protocol.

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit). Homogenize the lysate and extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure.

-

cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., VCAM1) and a reference gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Run the reaction on a real-time PCR cycler. The thermal profile typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is first normalized to the reference gene (ΔCt = Cttarget - Ctreference) and then normalized to the control group (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change is calculated as 2-ΔΔCt.

Disclaimer: This document is intended for informational purposes for a scientific audience. The mechanisms and protocols described are based on available preclinical research and established scientific methodologies. Further research is required to fully elucidate all molecular targets of Hidrosmin in human endothelial cells.

References

- 1. hidrosmin.com [hidrosmin.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [en.bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Endothelial paracellular permeability assay [protocols.io]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative PCR for gene expression in endothelial cells. [bio-protocol.org]

- 14. elearning.unite.it [elearning.unite.it]

An In-depth Technical Guide to Hidrosmin's Effect on Capillary Permeability and Fragility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive drug with demonstrated efficacy in the treatment of chronic venous insufficiency (CVI). Its therapeutic effects are largely attributed to its ability to modulate capillary function, specifically by reducing capillary permeability and increasing capillary resistance. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to hidrosmin's impact on the microvasculature. It is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of this compound's vascular-protective properties.

Introduction

Increased capillary permeability and fragility are hallmark pathophysiological features of chronic venous insufficiency and other vascular disorders. These conditions lead to plasma leakage into the interstitial space, resulting in edema, and a heightened susceptibility to bruising and petechiae formation. Hidrosmin addresses these issues by exerting a multifactorial effect on the vascular endothelium, encompassing anti-inflammatory, antioxidant, and direct cell-signaling pathways. This guide will dissect these mechanisms, present the available quantitative data, and detail the experimental protocols used to elucidate these effects.

Core Mechanisms of Action

Hidrosmin's influence on capillary permeability and fragility is not mediated by a single mechanism but rather a synergistic combination of effects on the vascular endothelium and surrounding tissues.

Anti-inflammatory Effects

Inflammation plays a crucial role in increasing capillary permeability. Pro-inflammatory mediators can lead to the retraction of endothelial cells and the breakdown of intercellular junctions. Hidrosmin has been shown to counteract these processes.

-

Inhibition of Inflammatory Mediators: Hidrosmin and its parent compound, diosmin, have been demonstrated to reduce the expression of inflammatory mediators such as prostaglandins and thromboxanes. They also inhibit the release of histamine and bradykinin, potent vasodilators that increase vascular permeability.

-

Modulation of NF-κB and STAT3 Signaling: Preclinical studies suggest that hidrosmin's anti-inflammatory actions are mediated, at least in part, through the inhibition of the NF-κB and STAT3 signaling pathways in vascular cells.[1] These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. By suppressing their activation, hidrosmin reduces the inflammatory cascade that contributes to capillary leakage.[1]

Enhancement of Endothelial Barrier Function

The integrity of the endothelial barrier is paramount in regulating the passage of fluids and solutes from the bloodstream into the tissues. Hidrosmin appears to directly bolster this barrier.

-

eNOS Activation and Nitric Oxide Production: Studies in diabetic mice have shown that hidrosmin can stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, leading to increased production of nitric oxide (NO).[1] NO is a critical signaling molecule in the vasculature that, in this context, contributes to maintaining endothelial health and barrier integrity.

-

Protection of Endothelial Cell Junctions: While direct evidence for hidrosmin is still emerging, related flavonoids have been shown to protect and enhance the function of tight junction proteins between endothelial cells. This is thought to occur through the modulation of phosphorylation states of these junctional proteins, preventing their disassembly in response to inflammatory stimuli.

Antioxidant Properties

Oxidative stress is a key contributor to endothelial dysfunction and increased capillary permeability. Reactive oxygen species (ROS) can damage endothelial cells and disrupt the integrity of the vascular wall. Hidrosmin exhibits antioxidant properties that help mitigate this damage.

-

Scavenging of Free Radicals: As a flavonoid, hidrosmin can directly scavenge free radicals, thereby reducing oxidative stress in the microvasculature.

-

Upregulation of Antioxidant Enzymes: In preclinical models, hidrosmin has been observed to upregulate the expression of antioxidant genes, such as those for superoxide dismutase (SOD) and catalase, further enhancing the cellular defense against oxidative damage.[1]

Improvement in Venous Tone and Microcirculation

Hidrosmin also improves microcirculation by enhancing venous tone. It is believed to prolong the vasoconstrictive effect of norepinephrine on the venous wall, which reduces venous stasis and capillary hydrostatic pressure, thereby decreasing fluid filtration into the interstitium.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on hidrosmin and related flavonoids, focusing on parameters relevant to capillary permeability and fragility.

| Parameter | Study Population/Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |

| Swelling Reduction | Patients with Chronic Venous Insufficiency | Hidrosmin | 200 mg, 3 times daily | 45 days | 10% reduction in swelling compared to placebo. | [2] |

| Capillary Resistance | Patients with Symptomatic Capillary Fragility | Diosmin (90%) + Hesperidin (10%) | 2 tablets daily | 6 weeks | Significant increase in capillary resistance vs. placebo (Week 6: 261 ± 12 mmHg vs. 163 ± 9 mmHg, p < 0.001). | [3] |

| Macromolecular Leakage | Hamster Cheek Pouch (Ischemia-Reperfusion Model) | Diosmin (90%) + Hesperidin (10%) | 20 mg/kg/day (oral) | 10 days | Significant decrease in macromolecular permeability compared to vehicle. | [4] |

| Leukocyte Adhesion | Hamster Cheek Pouch (Ischemia-Reperfusion Model) | Diosmin (90%) + Hesperidin (10%) | 20 mg/kg/day (oral) | 10 days | Significantly lower number of adhering leukocytes to the venular endothelium compared to vehicle. | [4] |

| Inflammatory Markers | Diabetic ApoE KO Mice | Hidrosmin | Not specified | 7 weeks | Reduced content of CD68+ macrophages and CD3+ T lymphocytes in atherosclerotic lesions. | [1] |

| Gene Expression (Inflammation) | Diabetic ApoE KO Mice Aortas | Hidrosmin | Not specified | 7 weeks | Decreased expression of chemokines (CCL2, CCL5) and cytokines (IL-1β, TNFα). | [1] |

| eNOS Phosphorylation | Human Endothelial Cells (HMEC-1) | Hidrosmin | In vitro | Time-dependent | Time-dependent induction of eNOS phosphorylation at Ser1177, with maximal effect at 90 minutes. | [1] |

| Nitric Oxide Production | Human Endothelial Cells (HMEC-1) | Hidrosmin | In vitro | Dose- and time-dependent | Dose- and time-dependent increase in endothelial NO production. | [1] |

| Gene Expression (Oxidative Stress) | Vascular Smooth Muscle Cells (VSMC) with High Glucose | Hidrosmin | In vitro | Dose-dependent | Dose-dependent reduction in the expression of pro-oxidant genes and an increase in antioxidant genes. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of hidrosmin and related flavonoids on capillary function.

In Vitro Endothelial Permeability Assay (Transwell Model)

-

Objective: To quantify the effect of hidrosmin on the permeability of an endothelial cell monolayer to a tracer molecule.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on the semi-permeable membrane of a Transwell® insert until a confluent monolayer is formed.

-

Barrier Integrity Assessment: The integrity of the monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Treatment: The endothelial monolayer is pre-treated with various concentrations of hidrosmin for a specified duration.

-

Permeability Induction (Optional): To model a pathological state, an inflammatory agent (e.g., histamine or lipopolysaccharide) can be added to increase permeability.

-

Tracer Application: A fluorescently-labeled tracer molecule of a specific molecular weight (e.g., FITC-dextran) is added to the upper (apical) chamber of the Transwell®.

-

Sampling: At various time points, samples are collected from the lower (basolateral) chamber.

-

Quantification: The fluorescence of the samples from the basolateral chamber is measured using a fluorometer.

-

Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer passage across the monolayer.

-

In Vivo Microcirculation Analysis (Intravital Microscopy)

-

Objective: To visualize and quantify the effect of hidrosmin on microvascular permeability and leukocyte-endothelial interactions in a living animal model.

-

Methodology:

-

Animal Model: A suitable animal model, such as the hamster cheek pouch or mouse cremaster muscle, is prepared for intravital microscopy.

-

Treatment: The animal is treated with hidrosmin (e.g., via oral gavage or intravenous injection) for a specified period.

-

Fluorescent Labeling: A fluorescent tracer (e.g., FITC-dextran) is injected intravenously to visualize the vasculature and assess permeability. Leukocytes can be labeled with a different fluorescent dye (e.g., rhodamine 6G).

-

Microscopy: The microcirculation is observed using a fluorescence microscope equipped with a high-speed camera.

-

Permeability Assessment: The extravasation of the fluorescent tracer from the microvessels into the surrounding tissue is quantified over time. This can be measured as the number of leaky sites per unit area or the change in fluorescence intensity in the interstitium.

-

Leukocyte Adhesion: The number of leukocytes adhering to the venular endothelium is counted to assess the anti-inflammatory effect.

-

Capillary Fragility Assessment (Negative Suction Cup Method)

-

Objective: To quantitatively measure the effect of hidrosmin on the resistance of capillaries to rupture under negative pressure.

-

Methodology:

-

Device: A specialized device consisting of a suction cup connected to a negative pressure generator and a manometer is used.

-

Application: The suction cup is applied to a standardized area of the skin (e.g., the forearm).

-

Pressure Application: A gradually increasing negative pressure is applied until the first petechiae (small hemorrhages) appear within the suction cup area.

-

Measurement: The pressure at which the first petechiae appear is recorded in mmHg. This value represents the capillary resistance.

-

Comparison: Measurements are taken before and after a course of treatment with hidrosmin to determine its effect on capillary fragility.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Hidrosmin's multifaceted signaling pathways leading to reduced capillary permeability and increased resistance.

Caption: Experimental workflow for the in vitro Transwell endothelial permeability assay.

Caption: Workflow for the quantitative assessment of capillary fragility using the negative suction cup method.

Conclusion

Hidrosmin demonstrates a robust and multifaceted mechanism for improving capillary permeability and fragility. Its ability to mitigate inflammation, enhance endothelial barrier function through NO production, and reduce oxidative stress collectively contributes to its therapeutic efficacy in chronic venous insufficiency. The quantitative data, although more extensive for its parent compound diosmin, strongly supports its role as a vasoprotective agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of hidrosmin and other flavonoids in the context of vascular health. This guide serves as a foundational resource for scientists and clinicians working to further elucidate and leverage the therapeutic potential of hidrosmin in vascular medicine.

References

- 1. Effects of flavonoids on vascular activity [accscience.com]

- 2. mdpi.com [mdpi.com]

- 3. A double-blind, placebo-controlled trial of a new veno-active flavonoid fraction (S 5682) in the treatment of symptomatic capillary fragility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oral administration of purified micronized flavonoid fraction on increased microvascular permeability induced by various agents and on ischemia/reperfusion in the hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Hidrosmina in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmina, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent. Understanding its pharmacokinetic profile and bioavailability in preclinical models is crucial for its development and for translating preclinical findings to clinical settings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in preclinical models. Due to the limited availability of specific quantitative pharmacokinetic data for this compound, this guide also includes relevant data for its parent compound, diosmin, to provide a broader context.

Quantitative Pharmacokinetic Data

Extensive literature searches did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in preclinical models. However, several studies have investigated the pharmacokinetics of its parent compound, diosmin, in rats. The following tables summarize the available data for diosmin.

Table 1: Pharmacokinetic Parameters of Diosmin in Rats After Oral Administration

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Animal Model | Reference |

| Micronized Diosmin | 50 | 0.79 ± 0.36 | 8.00 ± 2.83 | 3.15 ± 0.16 | - | Sprague-Dawley Rats | [1] |

| µSMIN Plus™ (Formulated Diosmin) | 50 | - | 3.25 ± 1.67 | - | - | Sprague-Dawley Rats | [1] |

| Diosmin | 225 | - | - | - | - | Wistar Rats | [2] |

| Diosmin | 325 | - | - | - | - | Wistar Rats | [2] |

| Diosmin | 425 | - | - | - | - | Wistar Rats | [2] |

Note: '-' indicates data not available in the cited literature.

Table 2: Bioavailability of Diosmin Formulations in Rats

| Formulation | Comparison | Relative Bioavailability Increase | Animal Model | Reference |

| µSMIN Plus™ | vs. Micronized Diosmin | 4-fold | Sprague-Dawley Rats | [3] |

| Diosmetin-7-glucoside-γ-cyclodextrin inclusion complex | vs. Diosmin | ~800-fold (AUC) | Sprague-Dawley Rats | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies involving this compound and Diosmin.

In Vivo Studies with this compound in Diabetic Mice

-

Animal Models:

-

Leptin-receptor-deficient (db/db) mice (a model for type 2 diabetes).

-

Streptozotocin (STZ)-induced type 1 diabetic apolipoprotein E-deficient (ApoE KO) mice.

-

-

Drug Administration:

-

This compound was administered orally in the drinking water at doses of 300 mg/kg/day or 600 mg/kg/day.

-

-

Treatment Duration:

-

7 to 16 weeks.

-

-

Sample Collection and Analysis:

-